6-(Difluoromethyl)-2-methylquinoline
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Overview
Description
6-(Difluoromethyl)-2-methylquinoline is a heterocyclic aromatic compound that contains a quinoline core structure with a difluoromethyl group at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-methylquinoline typically involves the introduction of the difluoromethyl group into the quinoline structure. One common method is the late-stage difluoromethylation of quinoline derivatives. This can be achieved through various approaches, including:
Electrophilic Difluoromethylation: Using reagents such as difluoromethyl iodide (CF₂HI) in the presence of a base.
Nucleophilic Difluoromethylation: Utilizing difluoromethyl anions generated from difluoromethyl sulfone or difluoromethyl zinc reagents.
Radical Difluoromethylation: Employing difluoromethyl radicals generated from difluoromethyl bromide (CF₂Br₂) under photochemical or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient difluoromethylation of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with organolithium or Grignard reagents.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6-(Difluoromethyl)-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: The compound serves as a probe for studying biological processes involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2-methylquinoline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The quinoline core can intercalate with DNA or inhibit enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-2-methylquinoline: Contains a trifluoromethyl group instead of a difluoromethyl group.
6-(Chloromethyl)-2-methylquinoline: Contains a chloromethyl group instead of a difluoromethyl group.
6-(Methyl)-2-methylquinoline: Lacks the difluoromethyl group.
Uniqueness
6-(Difluoromethyl)-2-methylquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C11H9F2N |
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Molecular Weight |
193.19 g/mol |
IUPAC Name |
6-(difluoromethyl)-2-methylquinoline |
InChI |
InChI=1S/C11H9F2N/c1-7-2-3-8-6-9(11(12)13)4-5-10(8)14-7/h2-6,11H,1H3 |
InChI Key |
QROJVAMFDSEGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(F)F |
Origin of Product |
United States |
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